molecular formula C19H19F3N4O2 B284818 N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Número de catálogo B284818
Peso molecular: 392.4 g/mol
Clave InChI: OMWHXPQPXQXJPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GSK583, is a small molecule inhibitor that has been developed for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which is a major global health problem. GSK583 has shown promising results in preclinical studies and has the potential to become an effective treatment for tuberculosis.

Mecanismo De Acción

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide works by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacterium, and their inhibition leads to cell death. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a good safety profile in preclinical studies. It has low toxicity and does not have any significant adverse effects on liver and kidney functions. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may have limited efficacy against dormant Mycobacterium tuberculosis, which is a major challenge in the treatment of tuberculosis.

Direcciones Futuras

There are several future directions for the development of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to optimize the pharmacokinetic properties of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide to improve its efficacy in vivo. Another direction is to develop combination therapies that can enhance the efficacy of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide against drug-resistant strains of Mycobacterium tuberculosis. Finally, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also be studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.
Conclusion
In conclusion, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a promising small molecule inhibitor that has the potential to become an effective treatment for tuberculosis and other bacterial infections. It has a unique mechanism of action, good safety profile, and good pharmacokinetic properties. However, further research is needed to optimize its efficacy in vivo and to develop combination therapies that can enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Métodos De Síntesis

The synthesis of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form 3-methoxyphenyl trifluoroacetate. This intermediate is then reacted with isobutylamine to form N-isobutyl-3-methoxyphenyltrifluoroacetamide. The final step involves the reaction of N-isobutyl-3-methoxyphenyltrifluoroacetamide with 3-cyanopyrazole to form N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Aplicaciones Científicas De Investigación

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.

Propiedades

Fórmula molecular

C19H19F3N4O2

Peso molecular

392.4 g/mol

Nombre IUPAC

5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19F3N4O2/c1-11(2)9-23-18(27)14-10-24-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)28-3/h4-8,10-11H,9H2,1-3H3,(H,23,27)

Clave InChI

OMWHXPQPXQXJPQ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

SMILES canónico

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.